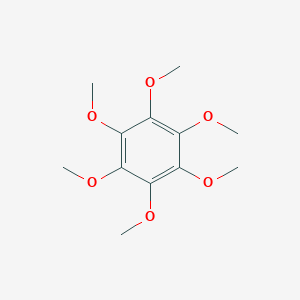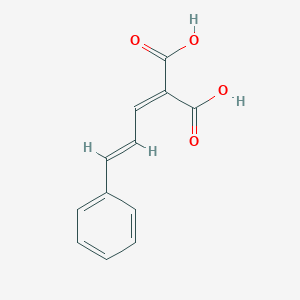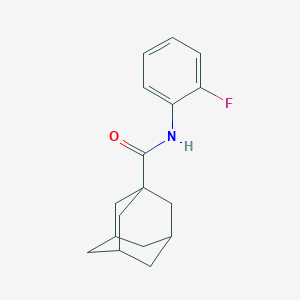
N-(2-fluorophenyl)adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-fluorophenyl)adamantane-1-carboxamide” is a compound that contains an adamantane cage, which is an interesting core of several drugs possessing diverse pharmacological properties . The chemotherapeutic effectiveness of adamantane-based compounds was early explored after the discovery of amantadine and rimantadine as efficient medications for the control of Influenza A viral infections .
Synthesis Analysis
A series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines was synthesized via condensation of 1-(adamantan-1-yl)-3-arylthioureas with various aryl bromomethyl ketones . The structures of the synthesized compounds were characterized by 1H NMR, 13C NMR, and by X-ray crystallography .Molecular Structure Analysis
The molecular formula of “N-(2-fluorophenyl)adamantane-1-carboxamide” is C17H20FNO . The InChI string is InChI=1S/C17H20FNO/c18-14-1-3-15(4-2-14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) .Chemical Reactions Analysis
The in vitro inhibitory activities of the synthesized compounds were assessed against a panel of Gram-positive and Gram-negative bacteria, and pathogenic fungi . Compounds displayed potent broad-spectrum antibacterial activity, while some showed activity against the tested Gram-positive bacteria . Some compounds displayed potent antifungal activity against Candida albicans .Physical And Chemical Properties Analysis
The molecular weight of “N-(2-fluorophenyl)adamantane-1-carboxamide” is 273.34 g/mol . The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 2 .科学的研究の応用
Antiviral Activity
Adamantane derivatives, including those related to N-(2-fluorophenyl)adamantane-1-carboxamide, have been explored for their antiviral properties, particularly against influenza viruses. The adamantanes, such as amantadine and rimantadine, function by inhibiting viral replication through blocking the M2 proton channel of the influenza A virus, preventing viral uncoating. However, the widespread drug resistance among circulating influenza A viruses has limited their use. Novel adamantane-based compounds are being investigated to overcome resistance issues and provide effective antiviral therapies. For example, studies have identified adamantane derivatives that exhibit potent antiviral activity against multidrug-resistant influenza A viruses, highlighting their potential as promising antiviral drug candidates (Ma, Zhang, & Wang, 2016).
Molecular Structure and Synthesis
Research into adamantane derivatives also focuses on their molecular structure, synthesis, and physicochemical properties. Studies on the synthesis of fluoroadamantane acids and amines have revealed insights into the impact of bridgehead fluorine substitution on the solution- and solid-state properties of functionalized adamantanes. Such modifications can influence the acidity, lipophilicity, and overall pharmacological profile of these compounds, making them useful for designing medicinal therapeutics (Jasys et al., 2000). Additionally, the facile synthesis of 3-(trifluoromethyl)adamantane derivatives demonstrates the synthetic potential of these compounds for preparing a variety of functionalized derivatives (Yevheniia Y. Zhyhadlo et al., 2017).
Pharmacological Applications
Adamantane-based scaffolds have been extensively evaluated for their pharmacological potential, especially in the treatment of neurodegenerative diseases. Some adamantane derivatives, such as amantadine and memantine, are already used in clinical settings to treat conditions like Alzheimer's and Parkinson's diseases. The pharmacological evaluation of novel bioisosteres of adamantanyl benzamide has shown improvements in physicochemical properties and metabolic stability, indicating their potential for developing more effective therapies for neurodegenerative diseases (Shane M. Wilkinson et al., 2017).
Drug Resistance and Management
The development of drug resistance is a significant concern in the use of antiviral agents. Research has highlighted the epidemiology and management of drug-resistant human influenza viruses, underscoring the need for new adamantane derivatives that can overcome resistance. The continuous circulation of adamantane-resistant influenza A viruses necessitates the development of new antiviral agents with effective mechanisms of action and a higher barrier to resistance (Hussain et al., 2017).
References
Safety And Hazards
When handling “N-(2-fluorophenyl)adamantane-1-carboxamide”, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Special instructions should be obtained before use and appropriate exhaust ventilation should be provided at places where dust is formed .
特性
IUPAC Name |
N-(2-fluorophenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c18-14-3-1-2-4-15(14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOUTRNMVUURBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70317910 |
Source


|
| Record name | AG-205/36814032 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70317910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)adamantane-1-carboxamide | |
CAS RN |
71458-43-0 |
Source


|
| Record name | NSC322036 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AG-205/36814032 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70317910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)
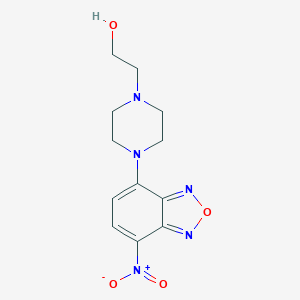
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)
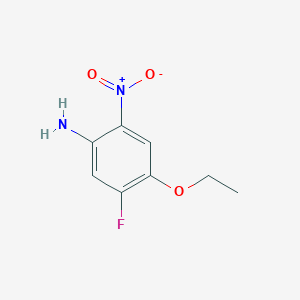
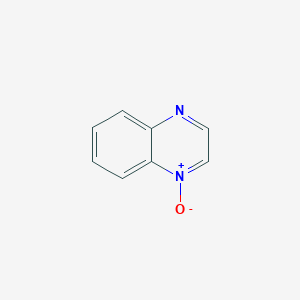
![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)
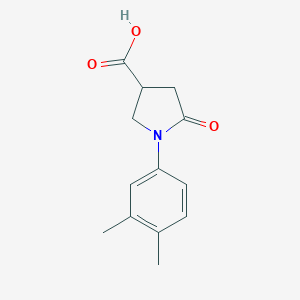
![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)
![5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187842.png)



